molecular formula C17H17N3O4S B2714683 7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-45-8

7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2714683
CAS No.: 898412-45-8
M. Wt: 359.4
InChI Key: MQZVTIOYYCWIAN-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, one common method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms. The specific molecule you mentioned also contains a thiazolo group, which is a five-membered ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can react with α-bromo ketones to form various derivatives .

Scientific Research Applications

Synthesis and Structural Insights

Novel Heterocyclic Compounds Synthesis : The synthesis of novel heterocyclic compounds, including thiazolopyrimidines derived from visnaginone and khellinone, has shown anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, demonstrating significant inhibitory activity, especially on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural Modifications and Conformational Features : Research into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provided insights into their conformational features. The study detailed how varying substituents influenced intermolecular interaction patterns, which could impact the compound's biological activities (Nagarajaiah & Begum, 2014).

Biological Evaluations and Applications

Cytotoxicity Studies : Some derivatives, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, were synthesized and assessed for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity : Thiazolopyrimidine derivatives have been synthesized and evaluated for antimicrobial activity. Some compounds showed promising results against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, highlighting their potential as antimicrobial agents (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Future Directions

Research into pyrimidines and their derivatives is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . The future may see the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

7-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-8-7-11-5-3-4-6-12(11)24-2/h3-6,9,22H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZVTIOYYCWIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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